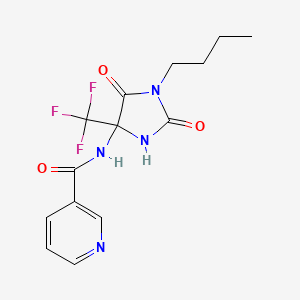![molecular formula C18H21N3O3 B11565326 N-({N'-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11565326.png)
N-({N'-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the reaction of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the hydrazone linkage. The process can be summarized as follows:
Formation of the hydrazone: The hydrazine derivative reacts with the aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The intermediate undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution conditions: Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide: This compound is unique due to its specific structure and functional groups.
Other hydrazones: Similar compounds include other hydrazones with different substituents and functional groups.
Uniqueness
The uniqueness of N-({N’-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[1-(4-propan-2-ylphenyl)ethylidene]hydrazinyl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-12(2)14-6-8-15(9-7-14)13(3)20-21-17(22)11-19-18(23)16-5-4-10-24-16/h4-10,12H,11H2,1-3H3,(H,19,23)(H,21,22)/b20-13+ |
InChI Key |
OWFPLYPXWYAUBQ-DEDYPNTBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C(=N/NC(=O)CNC(=O)C2=CC=CO2)/C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=NNC(=O)CNC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11565243.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11565251.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11565253.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11565255.png)
![3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11565256.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11565257.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11565259.png)
![(4E)-4-{[(2-hydroxyphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11565260.png)
![3-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-3-oxo-N-(prop-2-en-1-yl)propanamide](/img/structure/B11565266.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11565272.png)
![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11565287.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11565298.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11565300.png)
